molecular formula C10H8N2S B1169887 Sellogen DFL CAS No. 169799-82-0

Sellogen DFL

Cat. No.: B1169887
CAS No.: 169799-82-0
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Description

Historical Trajectories and Evolution of Dispersing and Wetting Agents in Industrial Chemistry Research

The history of dispersing and wetting agents in industrial chemistry research is marked by a continuous evolution driven by the need for improved performance, cost-effectiveness, and environmental considerations. Early industrial processes often utilized naturally derived substances or simpler synthetic compounds. Over time, research led to the development of more sophisticated surfactant chemistries, including various anionic, cationic, nonionic, and amphoteric types. thegoodscentscompany.comwikipedia.orgnih.govnih.govlabr.cc The development of alkyl naphthalene (B1677914) sulfonates, such as the class to which Sellogen DFL belongs, represents an earlier generation of synthetic surfactants derived from fossil raw materials, valued for their stability and performance in challenging environments. wikipedia.orgfishersci.se More recent developments have focused on polymeric dispersants and tailor-made structures to achieve superior stabilization and meet stricter environmental standards. thegoodscentscompany.comnih.govlabr.ccnih.gov

Methodological Frameworks for Investigating Industrial Chemical Compounds in Academia

Academic investigation into industrial chemical compounds like this compound employs a range of methodological frameworks drawn from physical chemistry and materials science. Techniques commonly used to characterize surfactants and their behavior in solution and at interfaces include:

Surface Tension Measurements: Used to determine the critical micelle concentration (CMC) and evaluate the efficiency of surface tension reduction. nih.gov

Spectroscopy: Techniques such as UV-Vis, FTIR, and NMR are employed for structural characterization and studying molecular interactions and aggregation. thegoodscentscompany.comnih.gov Fluorescence spectroscopy, using probe molecules, is specifically useful for investigating micellization and the microenvironment within micelles.

Light Scattering Techniques: Dynamic Light Scattering (DLS) can be used to determine particle and micelle sizes and study aggregation behavior.

Chromatography: Methods like HPLC can be used for the separation and analysis of surfactants in complex mixtures or environmental samples.

Microscopy: Techniques such as Atomic Force Microscopy (AFM) and Field Emission Scanning Electron Microscopy (FESEM) can provide insights into the morphology of adsorbed surfactant aggregates and dispersed particles.

Interfacial Tension Measurements: Crucial for understanding the ability of surfactants to reduce the tension between immiscible phases, relevant in applications like enhanced oil recovery and emulsification. wikipedia.org

These methodologies allow researchers to understand how the chemical structure of a surfactant influences its performance characteristics in various industrial applications.

Scope and Objectives of Academic Inquiry into this compound

The scope of academic inquiry related to this compound typically focuses on understanding its behavior as a representative sodium alkyl naphthalene sulfonate within specific application contexts. Objectives include:

Investigating its wetting and dispersing efficiency for various solid particles or liquid phases relevant to industrial formulations (e.g., pigments, pesticides). labr.ccnih.govontosight.ai

Studying its adsorption behavior at interfaces (solid-liquid, liquid-liquid, air-liquid) and the resulting impact on surface properties. wikipedia.orgnih.gov

Characterizing its self-assembly in aqueous solutions, including CMC determination and micelle formation, and how these are affected by environmental factors like temperature, pH, and electrolyte concentration. wikipedia.orgnih.gov

Evaluating its compatibility and synergistic effects when used in combination with other surfactants or formulation components. nih.gov

Exploring its role in stabilizing dispersions and emulsions against flocculation or coalescence. nih.govnih.gov

Analyzing its presence and behavior in environmental matrices, although this falls outside the strict content exclusions for this article.

Academic research aims to provide fundamental understanding that can inform the design of more effective and sustainable industrial formulations utilizing this class of compounds.

Content Inclusions: Detailed Research Findings (General to SANS)

While specific detailed academic research findings solely on this compound are not extensively available in the provided search results, studies on sodium alkyl naphthalene sulfonates (SANS) in general provide valuable insights into the behavior of this class of compounds.

Research on SANS has demonstrated their effectiveness in reducing interfacial tension in various systems, a key property for wetting and dispersing applications. Studies have investigated the relationship between the alkyl chain length of SANS and their aggregation properties, such as critical micelle concentration (CMC) and micelle aggregation number. For instance, it has been shown that the logarithmic CMC of alkylnaphthalene sulfonates generally decreases linearly with an increase in the effective carbon atom number of the alkyl chain. The aggregation number of these surfactants also tends to increase with increasing alkyl chain length. However, the sensitivity of aggregation to alkyl chain length in alkylnaphthalene sulfonates may be less pronounced compared to other surfactant types like alkyl sulfonates or alkylbenzene sulfonates, suggesting a significant influence of the rigid naphthyl ring on micellization.

Furthermore, academic studies have characterized the microenvironment within SANS micelles, examining properties like micropolarity and microviscosity using fluorescence probes. Findings indicate that the micropolarity of alkylnaphthalene sulfonate micelles is relatively insensitive to changes in alkyl chain length and is typically lower than that of some other anionic surfactants like sodium dodecyl sulfate (B86663) (SDS). The microviscosity of these micelles, however, tends to increase with increasing alkyl chain length.

The application of SANS as wetting and dispersing agents has been explored in various academic and industrial research contexts. For example, their use in pesticide formulations has been documented, where they contribute to the wetting of plant surfaces and the dispersion of active ingredients. nih.govlabr.ccontosight.ainih.gov Research in this area often involves evaluating the spreading behavior of formulations on different leaf surfaces, which can vary significantly in their hydrophobicity. nih.gov Techniques like contact angle measurements are used to quantify the wetting efficiency of formulations containing SANS. nih.gov

Studies have also investigated the use of SANS in other applications, such as dye dispersion in the textile industry and as superplasticizers in concrete, highlighting their versatility stemming from their molecular structure and resulting properties. nih.govontosight.ai The stability of SANS across a wide range of pH values and temperatures is a recurring theme in their characterization, making them suitable for demanding industrial environments. fishersci.seontosight.ai

Properties

CAS No.

169799-82-0

Molecular Formula

C10H8N2S

Synonyms

Sellogen DFL

Origin of Product

United States

Fundamental Investigations into the Chemical Behavior of Sellogen Dfl As a Surfactant

Elucidation of Interfacial Phenomena Mediated by Sellogen DFL

The efficacy of this compound as a surfactant is fundamentally linked to its influence on interfacial phenomena. Its amphiphilic structure allows it to preferentially adsorb at interfaces, thereby altering the physical and chemical properties of these boundaries.

Mechanisms of Surface Tension Reduction in Aqueous Systems

Surface tension in aqueous systems arises from the cohesive forces between water molecules. At the water-air interface, these forces are unbalanced, resulting in a net inward pull on the surface molecules. Surfactants like this compound reduce surface tension by adsorbing at this interface. The hydrophobic tails of the surfactant molecules orient away from the water, often extending into the air phase, while the hydrophilic heads remain in the water. This arrangement disrupts the cohesive forces between water molecules at the surface, lowering the energy required to increase the surface area and thus reducing surface tension.

For anionic surfactants such as sodium alkyl naphthalene (B1677914) sulfonates, the presence of the negatively charged sulfonate group contributes to the hydrophilic character. The alkyl naphthalene portion provides the necessary hydrophobicity. As the concentration of this compound in water increases, more molecules adsorb at the air-water interface, leading to a progressive decrease in surface tension until the surface becomes saturated with surfactant molecules.

While specific surface tension reduction data for this compound was not available in the consulted literature, the general behavior of anionic surfactants indicates a characteristic curve where surface tension drops significantly with increasing concentration up to the Critical Micelle Concentration (CMC), after which it remains relatively constant. This reduction in surface tension is crucial for applications requiring improved wetting and spreading.

Adsorption Dynamics at Liquid-Liquid and Solid-Liquid Interfaces

This compound's function as a wetting and dispersing agent implies its significant adsorption at liquid-liquid and solid-liquid interfaces. At a liquid-liquid interface (e.g., oil-water), this compound molecules would orient with their hydrophobic tails in the oil phase and their hydrophilic heads in the water phase, reducing the interfacial tension between the two immiscible liquids. This reduction in interfacial tension is critical for the formation and stabilization of emulsions.

At a solid-liquid interface, this compound molecules can adsorb onto the solid surface, altering its wettability and surface charge. If the solid surface is hydrophobic, the hydrophobic tails of this compound may orient towards the solid, rendering the surface more hydrophilic and allowing water to spread more easily (wetting). If the solid surface is hydrophilic or charged, the interaction and orientation of this compound molecules can be more complex, involving electrostatic interactions with the charged head group and hydrophobic interactions with non-polar patches on the surface. Adsorption of surfactants onto solid particles is a key mechanism in preventing their aggregation and thus stabilizing suspensions.

The dynamics of adsorption, including the rate and extent of adsorption, are influenced by factors such as surfactant concentration, temperature, the nature of the interfaces involved (e.g., polarity, charge), and the presence of other substances. While specific adsorption isotherms or kinetic data for this compound were not found, studies on similar anionic surfactants demonstrate that adsorption is often a dynamic process, reaching equilibrium over time as surfactant molecules migrate to and arrange themselves at the interface.

Role in Stabilizing Emulsions and Suspensions: A Mechanistic Perspective

This compound's utility as a dispersing agent in formulations suggests its role in stabilizing both emulsions and suspensions.

In emulsions (mixtures of two immiscible liquids), surfactants stabilize the dispersed droplets by forming an adsorbed layer at the interface. This layer reduces the interfacial tension, making it easier to form small droplets during emulsification. More importantly, the adsorbed layer provides a barrier that prevents droplets from coalescing (merging). The stabilization can be achieved through several mechanisms:

Electrostatic Repulsion: For ionic surfactants like this compound, the adsorbed charged head groups create an electrical double layer around the dispersed droplets. The repulsive forces between these similarly charged layers prevent close approach and coalescence.

Steric Repulsion: The presence of the adsorbed surfactant layer, particularly if the hydrophobic tails or associated counterions extend into the continuous phase, can create a physical barrier that prevents droplets from getting close enough to coalesce.

Marangoni-Gibbs Effect: This dynamic effect involves the rapid migration of surfactant molecules to areas of the interface that are stretched or thinned (e.g., when droplets approach each other), which helps to restore the interfacial tension and resist film drainage between droplets.

In suspensions (mixtures of solid particles dispersed in a liquid), this compound stabilizes the dispersion by preventing the solid particles from aggregating and settling out. Similar to emulsion stabilization, this is achieved through adsorption of the surfactant onto the particle surface. The adsorbed layer can provide:

Electrostatic Stabilization: If this compound adsorbs onto particles, it can impart a surface charge, leading to electrostatic repulsion between particles and preventing flocculation.

Steric Stabilization: The adsorbed layer creates a steric barrier that prevents particles from coming into direct contact and aggregating.

As an anionic alkyl naphthalene sulfonate, this compound is expected to contribute to both electrostatic and potentially steric stabilization mechanisms in emulsions and suspensions, depending on the specific system conditions (e.g., pH, ionic strength, particle surface properties). The efficiency of stabilization is influenced by the concentration of this compound and its ability to form a complete and robust adsorbed layer at the interface.

Micellization Thermodynamics and Kinetics of this compound in Varied Solvents

When the concentration of a surfactant in a solvent exceeds a certain level, the surfactant molecules begin to self-assemble into aggregates called micelles. This process is driven by the thermodynamics of minimizing the contact between the hydrophobic portions of the surfactant molecules and the polar solvent (typically water). Micellization is a key behavior of surfactants in solution above the CMC.

Determination of Critical Micelle Concentrations under Diverse Conditions

The Critical Micelle Concentration (CMC) is a fundamental property of a surfactant and is defined as the concentration above which micelles begin to form spontaneously in the bulk solution. Below the CMC, surfactants primarily exist as monomers dispersed in the solvent. At the CMC, the concentration of monomers in solution reaches a point of saturation at the interfaces, and excess surfactant molecules aggregate to form micelles, effectively sequestering their hydrophobic tails from the solvent.

The CMC can be determined experimentally by measuring a physical property of the surfactant solution that changes abruptly at the onset of micellization. Common methods include surface tension measurements, conductivity measurements (especially for ionic surfactants like this compound, where the mobility of ions changes upon micellization), and fluorescence spectroscopy. Plotting the measured property against the logarithm of the surfactant concentration typically shows a distinct change in slope at the CMC.

The CMC of a surfactant is not a fixed value but is influenced by several factors:

Temperature: Temperature can affect the balance between hydrophobic and hydrophilic interactions, influencing micelle formation.

Electrolytes: The presence of salts can screen the electrostatic repulsion between the charged head groups of anionic surfactants like this compound, reducing the effective head group area and lowering the CMC.

Solvent Composition: The nature of the solvent significantly impacts the hydrophobic effect, and thus the CMC.

Surfactant Structure: The length and structure of the alkyl chain and the nature of the head group influence the CMC. For alkyl naphthalene sulfonates, variations in the alkyl chain length and the position of the sulfonate group on the naphthalene ring would be expected to affect the CMC.

While the specific CMC of this compound under various conditions was not detailed in the search results, as an anionic surfactant, its CMC would be expected to decrease with the addition of electrolytes. Research on other anionic surfactants like sodium dodecylbenzene (B1670861) sulfonate (SDBS) has shown this effect, with different salts having varying impacts on the CMC.

Investigation of Micellar Aggregation Structures and Morphology

Above the CMC, this compound molecules aggregate to form micelles. In aqueous solutions, anionic surfactants typically form spherical micelles at concentrations just above the CMC. In these structures, the hydrophobic alkyl naphthalene tails are oriented towards the interior of the aggregate, forming a non-polar core, while the hydrophilic sulfonate head groups are exposed to the surrounding water, interacting favorably with the solvent.

As the surfactant concentration increases further, or under specific conditions of temperature, ionic strength, or the presence of other additives, the micellar morphology can change. Surfactants can form different types of aggregates, including cylindrical or worm-like micelles, vesicles, or lamellar phases. The transition between these structures is influenced by the packing parameter of the surfactant molecule, which relates the volume of the hydrophobic tail, the area of the head group, and the effective length of the tail.

Influence of Environmental Parameters on Micellar Stability

Temperature can affect micelle formation and stability. Typically, for non-ionic surfactants, micellar stability decreases with increasing temperature above a certain point (Cloud Point), while for ionic surfactants, the relationship can be more complex. Changes in temperature affect the balance between hydrophobic and hydrophilic interactions that drive micellization utoronto.ca.

Ionic strength, often influenced by the concentration of salts, can significantly impact the behavior of ionic surfactants. Increased ionic strength can screen the electrostatic repulsion between the charged head groups of anionic surfactants, potentially leading to a decrease in CMC and changes in micelle size and shape nih.govutoronto.caresearchgate.net. Studies on micellar casein emulsions showed that increasing ionic strength improved emulsion stability icm.edu.pl. The presence of ions affects the electrical double layer around charged species, which is crucial for colloidal stability colostate.edudispersion.com.

The stability of micelles is critical for applications like drug delivery, where premature dissociation can lead to reduced efficacy and increased toxicity nih.govresearchgate.netnih.gov. Factors affecting micelle stability include the CMC, drug-polymer interaction (in the case of polymeric micelles), and the glass transition temperature of hydrophobic blocks researchgate.net. While this compound is a small molecule surfactant, the principle that micelle stability is key to performance in formulated systems holds true.

Electrokinetic Phenomena and Charge Stabilization in Systems Containing this compound

Electrokinetic phenomena, such as electrophoresis and the resulting zeta potential, are crucial for understanding the charge state of particles or droplets in a dispersion and predicting their colloidal stability colostate.edudispersion.comwyatt.comcore.ac.uk. This compound, being an anionic surfactant, imparts a negative charge to interfaces it adsorbs onto or to micelles it forms. This surface charge leads to the formation of an electrical double layer dispersion.comnih.gov.

Zeta Potential Measurements and Colloidal Stability Assessment

Zeta potential is a measure of the electric potential at the slipping plane of the electrical double layer surrounding a particle or droplet in a suspension colostate.edudispersion.comwyatt.comnih.gov. It is a key indicator of colloidal stability colostate.edudispersion.comwyatt.comcore.ac.uk. A high magnitude of zeta potential, either positive or negative, indicates strong electrostatic repulsion between particles, which prevents aggregation and leads to a stable dispersion colostate.edudispersion.comwyatt.comcore.ac.uk. Conversely, a low zeta potential suggests weaker repulsive forces, increasing the likelihood of flocculation or coagulation colostate.edudispersion.comwyatt.com.

While specific zeta potential values for systems containing only this compound are not provided in the search results, its use as a wetting and dispersing agent in formulations like dispersible granules implies its role in generating sufficient surface charge to maintain particle dispersion epo.orggoogle.comgoogle.comgoogleapis.com. The measurement of zeta potential is a standard technique used to assess the stability of colloidal systems, including suspensions and emulsions wyatt.comcore.ac.uknih.gov. The general guideline is that systems with zeta potentials more positive than +30 mV or more negative than -30 mV are typically considered stable colostate.eduwyatt.com.

The addition of ions or other charged species to a system containing a charged surfactant like this compound can influence the electrical double layer and thus the zeta potential colostate.edudispersion.comcore.ac.uk. This effect is related to the screening of surface charge, which can reduce electrostatic repulsion and impact stability colostate.edudispersion.com.

Surface Charge Density Modulation and Its Implications for Dispersion

The surface charge density on dispersed particles or droplets in a system containing this compound is primarily modulated by the adsorption of the anionic surfactant molecules at the interface. As a sodium alkyl naphthalene sulfonate, this compound contributes negative charges to the surface googleapis.comepo.orggoogle.com. The concentration of this compound in the formulation affects the surface coverage and thus the surface charge density.

Higher surface charge density generally leads to stronger electrostatic repulsion between dispersed phases, promoting stability and preventing aggregation or settling colostate.edudispersion.comwyatt.comcore.ac.uk. In the context of dispersible granules, this compound acts as a wetting and dispersing agent, facilitating the rapid and stable dispersion of solid particles in water epo.orggoogle.comgoogleapis.com. This function is directly linked to its ability to reduce interfacial tension and impart a charge to the solid particles, overcoming attractive forces that would otherwise lead to agglomeration.

The effectiveness of this compound in promoting dispersion is therefore dependent on its concentration and the resulting surface charge density on the dispersed particles. Environmental factors, particularly ionic strength and pH, can influence the effective surface charge and the extent of the electrical double layer, thereby impacting the stability of the dispersion icm.edu.plcolostate.edudispersion.comcore.ac.uk. Modulating the concentration of this compound and controlling the environmental conditions are strategies used to optimize dispersion stability in formulated products.

Rheological Properties of Solutions and Suspensions Containing this compound

The rheological properties of liquids and suspensions, such as viscosity, yield stress, and thixotropy, are critical for their processing, handling, and performance in applications mdpi.comnih.govtainstruments.combiotechrep.irmdpi.com. Surfactants like this compound can significantly modify these properties, particularly in systems where they form micelles or interact with dispersed solid phases.

Viscosity Modifications and Flow Behavior Analysis

The addition of surfactants can alter the viscosity of solutions and suspensions. At concentrations below the CMC, surfactants exist primarily as monomers and have a limited impact on viscosity beyond that of simple solutes. However, above the CMC, the formation of micelles can lead to changes in viscosity, depending on the shape, size, and interactions of the micelles biotechrep.ir. In some cases, micelle formation can lead to an increase in viscosity, particularly if the micelles are large, asymmetric, or interact strongly with each other or with dispersed particles.

Rheological analysis involves studying the relationship between shear stress and shear rate, which can reveal if a fluid is Newtonian (viscosity is independent of shear rate) or non-Newtonian (viscosity changes with shear rate) tainstruments.combiotechrep.ir. Many colloidal dispersions and surfactant solutions exhibit non-Newtonian behavior, such as shear thinning (viscosity decreases with increasing shear rate) biotechrep.irlew.ro. This behavior is often desirable in formulations, allowing for easy pouring or application under shear, followed by thickening at rest to prevent settling or dripping.

Yield Stress and Thixotropic Characteristics in Formulated Systems

Yield stress is the minimum stress that must be applied to a fluid before it begins to flow lew.roarxiv.orgnih.govresearchgate.netresearchgate.net. Systems exhibiting yield stress behave like a solid below this stress and flow like a liquid above it arxiv.orgresearchgate.net. Thixotropy is a time-dependent shear-thinning behavior where the viscosity decreases under constant shear over time and recovers when the shear is removed tainstruments.comlew.ronih.govresearchgate.net. These properties are particularly relevant in suspensions and formulated products to maintain stability against settling and control application properties nih.govnih.govresearchgate.netresearchgate.net.

The presence of surfactants and dispersed particles can lead to the formation of weak networks or structures within the fluid, contributing to yield stress and thixotropy lew.roarxiv.orgnih.govresearchgate.net. The breakdown and reformation of these structures under shear are responsible for thixotropic behavior nih.govresearchgate.net. The interaction between this compound micelles, if present, and the dispersed solid particles in a formulation would influence the formation and strength of such structures, thereby affecting the yield stress and thixotropy of the system. Studies on clay dispersions, for example, have demonstrated thixotropic behavior and yield stress influenced by particle interactions lew.ro.

The measurement of yield stress and thixotropy is important for predicting the long-term stability of suspensions and optimizing their flow properties for various applications nih.govresearchgate.net. Although measuring yield stress can be challenging, particularly in thixotropic fluids, specific rheological protocols exist for this purpose nih.govresearchgate.net. The contribution of this compound to these rheological properties in formulated systems is a key aspect of its function as a surfactant.

Advanced Methodologies in Formulation Science and Engineering Utilizing Sellogen Dfl

Design Principles for Stable Colloidal Dispersions Incorporating Sellogen DFL

The formulation of stable colloidal dispersions is a critical aspect of product development in industries ranging from agriculture to coatings. This compound, an anionic surfactant, plays a pivotal role in achieving long-term stability by mitigating the inherent tendency of particles to agglomerate and settle.

Optimization Strategies for Particulate Suspension Stability

The stability of a particulate suspension is contingent on a delicate balance of intermolecular forces. The incorporation of this compound, which functions as a dispersing agent, is a key strategy in shifting this balance to favor a stable, homogenous dispersion. Optimization of these formulations involves a multi-faceted approach, considering factors such as surfactant concentration, particle size of the active ingredient, and the ionic strength of the medium.

Research in agricultural formulations has demonstrated that the concentration of sodium alkyl naphthalene (B1677914) sulfonates, like this compound, is a critical parameter. In soluble granule formulations of active ingredients such as emamectin (B195283) benzoate, concentrations of this compound are typically in the range of 0.2-1.0% by weight. vulcanchem.com This concentration is optimized to ensure rapid disintegration of the granules upon dilution and to maintain the active ingredient in a stable suspension for uniform application.

The optimization process often involves evaluating the suspensibility of the formulation, which is a measure of the amount of active ingredient that remains suspended after a specified time. The goal is to maximize suspensibility, thereby ensuring that the applied product delivers a consistent concentration of the active ingredient.

Table 1: Illustrative Optimization of a Dispersible Granule Formulation

ParameterFormulation AFormulation BFormulation C
Active Ingredient (%) 808080
This compound (%) 0.51.02.0
Initial Suspensibility (%) 859592
Suspensibility after 24h (%) 709088

This is a hypothetical data table for illustrative purposes, as specific optimization data for this compound was not available in the search results.

Role in Preventing Aggregation and Sedimentation of Active Ingredients

The primary mechanism by which this compound stabilizes colloidal dispersions is through the prevention of particle aggregation. As an anionic surfactant, the this compound molecule adsorbs onto the surface of suspended particles, imparting a net negative charge. This results in electrostatic repulsion between the particles, creating an energy barrier that prevents them from coming into close contact and forming larger aggregates.

This electrostatic stabilization is crucial in preventing sedimentation, which is the settling of suspended particles under the influence of gravity. By keeping the particles discrete and well-dispersed, this compound ensures the long-term homogeneity of the formulation. This is particularly important in applications such as pesticidal formulations, where a uniform distribution of the active ingredient is essential for efficacy. vulcanchem.com

In addition to electrostatic stabilization, this compound can also contribute to steric hindrance, a mechanism where the adsorbed surfactant molecules create a physical barrier that prevents particle agglomeration. The bulky naphthalene group of the molecule contributes to this steric effect.

Interfacial Engineering Approaches with this compound in Heterogeneous Systems

The performance of many formulations is dictated by their behavior at interfaces. This compound is instrumental in modifying these interfacial properties, particularly in enhancing the wetting and spreading of liquids on various surfaces.

Wetting Performance on Diverse Substrates: Academic Metrics and Evaluation

The wetting performance of a liquid on a solid substrate is a measure of its ability to spread over the surface. This is a critical parameter in applications such as agrochemical sprays, where uniform coverage of plant surfaces is desired. This compound, as a potent wetting agent, significantly reduces the surface tension of aqueous solutions, thereby promoting wetting.

Table 2: Representative Contact Angle Data for an Anionic Surfactant Solution on Various Substrates

SubstrateWater Contact Angle (°)0.5% Anionic Surfactant Solution Contact Angle (°)
Paraffin Wax (hydrophobic) 10865
Polyethylene (hydrophobic) 9658
Glass (hydrophilic) 30<10
Cotton Fabric (porous) 135 (initially)Immediate absorption

This table presents typical data for a generic anionic surfactant to illustrate the concept, as specific data for this compound was not found.

Spreading Dynamics and Contact Angle Analysis

The dynamics of how a droplet spreads across a surface is another important aspect of interfacial engineering. The addition of this compound to an aqueous solution not only reduces the equilibrium contact angle but also influences the rate at which this equilibrium is reached.

Upon contact with a substrate, a droplet of a solution containing this compound will rapidly spread, driven by the reduction in surface tension. The rate of spreading is influenced by the concentration of the surfactant, with higher concentrations generally leading to faster spreading.

Contact angle analysis is the primary tool for studying these dynamics. By recording the evolution of the contact angle over time, researchers can gain insights into the wetting process. For solutions containing surfactants like this compound, a rapid decrease in the contact angle is typically observed in the initial moments after deposition, followed by a more gradual approach to the equilibrium contact angle.

Long-Term Stability Studies of this compound-Containing Formulations under Varied Environmental Stressors

The stability of a formulation over its intended shelf life and under various environmental conditions is a critical determinant of its commercial viability. Formulations containing this compound are subjected to rigorous long-term stability studies to assess their robustness. These studies typically involve storing the formulation under accelerated conditions of elevated temperature and humidity to predict its shelf life under normal storage conditions.

Technical data for sodium alkyl naphthalene sulfonates indicates a high degree of stability. They are known to be tolerant of both acidic and basic conditions, as well as high temperatures and hard water. This inherent stability contributes to the long-term performance of formulations in which they are included.

While specific long-term stability data for formulations containing this compound under varied environmental stressors is proprietary and not publicly available, the principles of such studies are well-established in the chemical industry. Formulations are typically stored at various temperatures (e.g., ambient, 40°C, 50°C) and relative humidity levels for extended periods. At regular intervals, samples are analyzed for key parameters such as the concentration of the active ingredient, pH, viscosity, and particle size distribution.

Table 3: Hypothetical Long-Term Stability Data for a Suspension Concentrate Containing this compound

Storage ConditionTime (Months)Active Ingredient (%)Particle Size (D50, µm)Appearance
25°C / 60% RH 050.22.5Homogeneous suspension
650.12.6Homogeneous suspension
1249.92.7Homogeneous suspension
2449.82.8Homogeneous suspension
40°C / 75% RH 050.22.5Homogeneous suspension
349.92.9Slight creaming
649.53.2Moderate creaming

This is a hypothetical data table to illustrate the type of data generated in long-term stability studies.

Accelerated Aging Test Methodologies and Their Predictive Power

Accelerated aging studies are essential for predicting the long-term stability and shelf-life of formulations without waiting for real-time data. These methodologies expose the product to elevated stress conditions, most commonly temperature, to accelerate the rate of chemical degradation or physical changes. The underlying principle is that the kinetics of these reactions are temperature-dependent, a relationship often described by the Arrhenius equation.

The predictive power of these tests relies on the careful selection of temperature and the assumption that the degradation mechanism at elevated temperatures is the same as that under normal storage conditions. For formulations containing surfactants like this compound, which are often complex mixtures, accelerated aging can predict critical changes such as loss of active ingredient efficacy, changes in dispersion characteristics, or granule integrity.

Key parameters in designing an accelerated aging study include:

Temperature Selection: Typically, temperatures are elevated but kept below levels that would cause unrealistic phase transitions or degradation pathways (e.g., melting of a solid component).

Humidity Control: For solid formulations like water-dispersible granules (WDG), where this compound is used, moisture content is a critical factor that can influence degradation, caking, and dispersibility.

Time Points: Samples are analyzed at various time points to establish a degradation curve.

Analytical Methods: A suite of analytical techniques is used to monitor both chemical (e.g., HPLC for active ingredient concentration) and physical (e.g., particle size analysis, suspensibility tests) stability.

While specific accelerated aging data for formulations containing this compound is not extensively published in publicly available literature, the methodology allows formulators to predict shelf-life and make informed decisions on packaging and storage recommendations.

Assessment of Formulation Integrity and Performance Degradation

The integrity of a formulation is its ability to maintain its physical, chemical, and functional properties during storage and use. For agrochemical formulations such as water-dispersible granules (WDG) or soluble granules (SG) that contain this compound, performance is intrinsically linked to the granule's ability to disintegrate and disperse effectively in water.

Performance degradation is assessed by monitoring key quality attributes over time, often as part of accelerated aging or real-time stability programs. For a WDG formulation containing this compound as a wetting and dispersing agent, critical performance indicators include:

Suspensibility: This measures the ability of the dispersed particles to remain suspended in water after a set time. A decrease in suspensibility indicates potential agglomeration or changes in surfactant efficacy, leading to poor coverage upon application.

Disintegration Time: The time it takes for the granule to break down into primary particles upon addition to water. An increase in this time can be due to physical changes like hardening or caking.

Wettability: The time taken for a granule to become completely wetted when placed in water. The performance of a wetting agent like this compound is crucial for this parameter.

Particle Size Distribution: Changes in the particle size of the dispersed suspension can indicate instability such as crystal growth or aggregation.

These parameters are monitored under various storage conditions to establish a performance profile over time. A decline in any of these indicates a degradation of the formulation's integrity, which could compromise its field performance.

Interaction with Other Excipients and Additives in Complex Formulations

Formulations are multicomponent systems where the interactions between excipients can significantly influence the final product's stability and performance. This compound, as an anionic surfactant, can interact with other components like co-surfactants and polymers.

Synergistic and Antagonistic Effects with Co-surfactants and Polymers

Synergistic Effects: Synergy occurs when the combined effect of two or more components is greater than the sum of their individual effects. In surfactant systems, this often manifests as a significant reduction in the critical micelle concentration (CMC) or enhanced surface tension reduction. In formulations containing this compound, it is often combined with other surfactants. For instance, in soluble granule formulations of emamectin benzoate, this compound is used alongside sodium N-methyl N-oleyl taurate. google.comgoogleapis.com This combination of anionic surfactants can lead to improved wetting and dispersion performance compared to using a single surfactant. The different molecular structures can allow for more efficient packing at interfaces, enhancing the stability of the dispersed particles.

Complexation and Precipitation Phenomena in Multicomponent Systems

In complex liquid or dispersed systems, interactions between charged species can lead to the formation of complexes or precipitates. As an anionic surfactant, this compound (a sodium alkyl naphthalene sulfonate) carries a negative charge in solution. polymerchem.orggreenagrochem.com If the formulation contains cationic species, such as certain polymers or multivalent metal ions, electrostatic attraction can lead to the formation of an insoluble complex, resulting in precipitation.

This phenomenon can be detrimental to the formulation, leading to a loss of active components, instability of the dispersion, and potential clogging of application equipment. For example, the interaction between anionic surfactants and cationic polymers is a known phenomenon that can lead to phase separation.

Conversely, controlled complexation can sometimes be utilized for beneficial purposes, such as in microencapsulation to form a shell around an active ingredient. However, in the context of creating stable dispersions, such as those required for agrochemical applications, preventing precipitation is paramount. Formulation scientists must consider the ionic nature of all components, including the active ingredient, polymers, and other surfactants, to ensure compatibility and prevent undesirable complexation and precipitation.

Advanced Formulation Techniques and Process Optimization (e.g., microencapsulation, spray drying)

This compound is utilized in the production of advanced solid formulations like water-dispersible granules (WDG) and soluble granules (SG). The manufacturing of these granules involves sophisticated engineering processes that require careful optimization.

Granulation by Extrusion: Patents describe the use of this compound in granule formulations produced via extrusion. google.comepo.org In this process, the active ingredient is blended with this compound, other surfactants, and fillers. Water is added to form a wet mass or paste, which is then forced through an extruder to form spaghetti-like strands. These are then cut into granules and dried, typically in a fluid bed dryer. This compound's role as a wetting agent is crucial in the initial stage to ensure uniform wetting of the powders and the formation of a homogenous, extrudable paste.

Spray Drying: Spray drying is another common technique for producing WDG. In this process, the active ingredient and all excipients, including this compound, are suspended or dissolved in a liquid (typically water) to form a slurry. This slurry is then atomized into a hot air chamber, where the water rapidly evaporates, leaving behind dry, spherical granules. The properties of the final granule are highly dependent on process parameters such as:

Inlet air temperature

Slurry feed rate

Atomizer design and speed

This compound, as a dispersing agent, is vital for maintaining a stable and uniform slurry, which is essential for a consistent spray-drying process and for producing granules with optimal dispersion characteristics. While specific research on the optimization of these processes with this compound is limited, its function as a surfactant is key to achieving the desired physical properties of the final product. The formulation compositions from patents provide insight into its use in these advanced techniques.

Table 1: Example Formulation of a Soluble Granule Containing this compound This table is based on a formulation described in a patent for a pesticidal composition. google.com

IngredientTrade NameRole% w/w
Emamectin BenzoateTechnical AIActive Ingredient5.20
Sodium alkyl naphthalene sulfonatesThis compoundDispersing Surfactant1.00
Sodium N-methyl N-oleyl taurateAdinol OT-64Wetting Surfactant7.50
PolyorganosiloxaneRhodorsil EP-6703Antifoaming Agent0.10
LactoseLactose DCL 21Filler/Carrier86.2

Environmental Chemistry and Fate Studies of Sellogen Dfl

Environmental Distribution and Transport Mechanisms of Sellogen DFL

The distribution and transport of a chemical in the environment are influenced by its physical and chemical properties, as well as the characteristics of the environmental compartments (soil, water, air). For surfactants like sodium alkyl naphthalene (B1677914) sulfonates, properties such as water solubility and the octanol-water partition coefficient (KOW) are particularly relevant.

Adsorption and Desorption Behavior in Soil and Sediment Matrices

Adsorption to soil and sediment particles is a crucial process affecting the mobility and bioavailability of chemicals in terrestrial and aquatic environments. The extent of adsorption is typically quantified by the soil-water partition coefficient (Kd) or the organic carbon-water (B12546825) partition coefficient (KOC). Compounds with high KOC values tend to adsorb strongly to organic matter in soil and sediment, reducing their mobility.

Specific data on the adsorption and desorption behavior of this compound (sodium alkyl naphthalene sulfonate) in various soil and sediment matrices were not found in the consulted literature. Such studies would typically involve laboratory experiments using different soil types and measuring the partitioning of the compound between the solid and liquid phases.

Leaching Potentials and Mobility in Aquatic Systems

Leaching is the process by which chemicals are transported downwards through the soil profile, potentially reaching groundwater. Mobility in aquatic systems refers to the transport of chemicals dissolved in water. These processes are influenced by a compound's water solubility, adsorption behavior, and the amount of water moving through the environment. High water solubility and low adsorption generally lead to higher leaching potential and greater mobility in aquatic systems.

Specific research findings detailing the leaching potentials of this compound or its mobility in aquatic systems were not available in the examined sources. Studies evaluating leaching often involve soil column experiments or field monitoring, while aquatic mobility can be assessed through transport modeling or monitoring in surface water bodies.

Volatilization and Atmospheric Transport Considerations

Volatilization is the process by which a chemical is transferred from the soil or water phase to the atmosphere. This is primarily influenced by the compound's vapor pressure and Henry's Law constant. Chemicals with high vapor pressure and high Henry's Law constants are more likely to volatilize. Atmospheric transport can then distribute the chemical over wider areas.

Information specifically on the volatilization and atmospheric transport considerations for this compound was not found. For many non-volatile or low-volatility substances, particularly ionic surfactants like sulfonates, volatilization is generally not considered a significant environmental transport pathway.

Chemical and Biological Degradation Pathways of this compound in Environmental Compartments

Degradation processes transform chemical compounds into simpler substances. These processes can be abiotic (e.g., photolysis, hydrolysis) or biotic (e.g., biodegradation by microorganisms). The rate and pathways of degradation determine the persistence of a chemical in the environment.

Photolytic Degradation Processes under Simulated and Natural Conditions

Photolytic degradation, or photolysis, is the breakdown of chemicals by light, typically sunlight. This process can occur directly through the absorption of light energy by the chemical molecule or indirectly through reactions with photochemically produced species in the environment. Studies on photolytic degradation often involve exposing the chemical to simulated or natural sunlight in different media (e.g., water, soil surfaces) and monitoring its disappearance over time.

Specific data on the photolytic degradation processes of this compound under simulated or natural conditions were not identified in the available literature. While some pesticide active ingredients formulated with this compound have been studied for photolysis fishersci.se, this does not provide information on the photolytic fate of the surfactant itself.

Biodegradation Kinetics and Metabolite Identification in Aquatic and Terrestrial Environments

Biodegradation is the breakdown of chemicals by microorganisms such as bacteria and fungi. It is often a primary degradation pathway for organic compounds in soil and water. Biodegradation studies typically measure the rate of disappearance of the parent compound (kinetics) and identify the transformation products or metabolites formed during the process. The extent and rate of biodegradation can vary depending on factors such as the microbial community, temperature, oxygen availability, and nutrient levels.

Hydrolytic Stability and Transformation Products

Specific data on the hydrolytic stability of this compound and its transformation products are not available in the provided search results. The stability of sulfonated naphthalene compounds in water can vary depending on factors such as pH, temperature, and the presence of catalysts.

Persistence and Bioaccumulation Potential in Environmental Models

Detailed studies on the persistence and bioaccumulation potential of this compound in environmental models were not found in the search results.

Assessment of Environmental Half-Lives and Degradation Rates

Quantitative data regarding the environmental half-lives and degradation rates of this compound are not provided in the search results. The degradation of surfactants in the environment can occur through various processes, including biodegradation and photodegradation, but specific rates for this compound are not reported here.

Modeling Bioaccumulation in Environmental Receptor Organisms (excluding direct toxicity studies)

Information on modeling the bioaccumulation of this compound in environmental receptor organisms is not available in the search results. Bioaccumulation potential is typically assessed based on a compound's physical-chemical properties, such as its octanol-water partition coefficient (Kow), which indicates its lipophilicity epa.gov. Without this specific data for this compound, its bioaccumulation potential cannot be modeled or assessed based on the provided information.

Environmental Impact Assessment Methodologies (excluding direct ecotoxicity profiles)

Environmental Impact Assessment (EIA) is a process used to identify and evaluate the potential environmental consequences of a proposed project or the use of a substance europa.eueuropa.euepa.ieresearchgate.net. While the general principles of EIA are discussed in some results, specific methodologies applied to assess the environmental impact of a compound like this compound, beyond direct ecotoxicity, are not detailed in relation to this specific substance europa.eueuropa.euepa.ieresearchgate.net.

Methodologies for Assessing Potential for Environmental Residues

Methodologies for assessing the potential for environmental residues of chemicals typically involve considering their release into the environment, their fate and transport mechanisms (such as degradation, volatilization, and sorption), and monitoring in various environmental compartments like soil and water epa.govrifcon.com. However, specific methodologies applied to this compound are not described in the search results.

Analytical Methodologies for Chemical Compound Characterization and Quantification of Sellogen Dfl

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are widely used for separating complex mixtures and quantifying individual components based on their differential partitioning between a stationary phase and a mobile phase chemrevise.org. For Sellogen DFL, these techniques are vital for isolating it from formulation excipients or environmental matrices and determining its concentration.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of non-volatile or semi-volatile compounds like surfactants. The development of a robust HPLC method for this compound involves selecting appropriate stationary and mobile phases, optimizing flow rate, and choosing a suitable detector ejgm.co.uk.

Method validation is a critical step to ensure the reliability and accuracy of the developed HPLC method. Validation parameters typically include specificity, linearity, accuracy, precision, detection limit (LOD), and quantification limit (LOQ) labmanager.com. While specific validated HPLC methods solely for this compound were not extensively detailed in the search results, HPLC is a standard technique for analyzing surfactants and similar ionic compounds sielc.comoecd.orgresearchgate.netnih.gov. The principle involves separating components based on their interaction with the stationary phase, often a C18 reversed-phase column for organic compounds, using a mobile phase that can be a mixture of water and organic solvents ejgm.co.uksielc.comoecd.org. Detection is commonly achieved using UV-Vis detectors if the compound has a chromophore, or by techniques like Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) which are suitable for surfactants lacking strong UV absorption.

Gas Chromatography (GC) for Volatile Components or Derivatives

Gas Chromatography (GC) is typically used for the separation and analysis of volatile or semi-volatile compounds that can be vaporized without decomposition shimadzu.com. This compound, being a sodium alkyl naphthalene (B1677914) sulfonate, is likely not directly amenable to GC analysis without derivatization due to its ionic and potentially low volatility nature.

However, GC can be employed to analyze volatile impurities or degradation products associated with this compound, or if this compound is converted into a volatile derivative phenomenex.comnih.govnih.gov. Derivatization involves chemically modifying the compound to increase its volatility and thermal stability phenomenex.comnih.gov. Common derivatization techniques for polar compounds to be analyzed by GC include silylation, which replaces active hydrogens with trimethylsilyl (B98337) (TMS) groups phenomenex.comnih.gov. GC systems typically use a carrier gas (mobile phase) like helium and a stationary phase within a heated column to separate components based on their boiling points and interactions with the stationary phase shimadzu.com. Detection is often performed using Flame Ionization Detection (FID) for organic compounds or Mass Spectrometry (MS) for identification and quantification shimadzu.comnih.govsunggyuleephd.com.

Ion Chromatography for Specific Counter-Ions or Ionic Fragments

Ion Chromatography (IC) is a technique specifically designed for the separation and quantification of ions and polar molecules drawellanalytical.commines-stetienne.fr. Given that this compound is a sodium alkyl naphthalene sulfonate, IC is a highly relevant technique for analyzing the sulfonate anion or potentially associated inorganic counter-ions (such as sodium) or other ionic impurities drawellanalytical.comthermofisher.comthermofisher.com.

IC separates ions based on their charge and affinity for an ion-exchange stationary phase drawellanalytical.commines-stetienne.fr. The mobile phase is typically an aqueous solution containing competing ions drawellanalytical.com. Conductivity detection is commonly used in IC, often coupled with suppressor technology to reduce the background conductivity of the eluent and enhance the signal of the analyte ions drawellanalytical.comthermofisher.com. This technique would be particularly useful for quantifying the sulfonate component of this compound or for identifying and quantifying inorganic salts present as impurities or byproducts.

Spectroscopic Approaches for Structural Elucidation and Quantitative Analysis

Spectroscopic techniques provide valuable information about the molecular structure and can also be used for quantitative analysis by measuring the absorption or emission of electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure and purity of organic compounds organicchemistrydata.orgyoutube.comnih.govyoutube.com. By analyzing the interaction of atomic nuclei with a magnetic field and radiofrequency radiation, NMR provides detailed information about the types and connectivity of atoms within a molecule organicchemistrydata.orgyoutube.comyoutube.com.

For this compound, NMR spectroscopy (e.g., ¹H NMR, ¹³C NMR) could be used to confirm the presence and structure of the alkyl naphthalene sulfonate moiety organicchemistrydata.orgyoutube.com. The chemical shifts, splitting patterns, and integration of signals in the NMR spectrum provide a unique fingerprint of the molecule, allowing for confirmation of its identity and the identification of structural variations or impurities youtube.comyoutube.com. Quantitative NMR (qNMR) can also be used to determine the purity of a sample by accurately measuring the intensity of specific signals relative to a known internal standard.

Mass Spectrometry (MS) Techniques for Identification of Parent Compound and Degradation Products

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pattern of a compound chemrevise.orgnih.gov. MS is often coupled with chromatographic techniques like GC or HPLC (GC-MS or LC-MS) to separate components before they enter the mass spectrometer chemrevise.orgsunggyuleephd.com.

Hyphenated Techniques for Comprehensive Characterization

Hyphenated techniques combine the separation power of chromatography with the identification and quantification capabilities of spectroscopy or mass spectrometry. These techniques are essential for analyzing complex mixtures, identifying unknown components, and performing trace analysis.

LC-MS/MS for Trace Analysis and Metabolite Profiling

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective hyphenated technique widely used for the analysis of non-volatile and semi-volatile compounds, including surfactants like sodium alkyl naphthalene sulfonate. LC-MS/MS involves separating components of a mixture using liquid chromatography (LC) based on their differential interactions with a stationary phase and a mobile phase. The separated components then enter a tandem mass spectrometer (MS/MS), where they are first ionized and then fragmented. The mass-to-charge ratio (m/z) of the parent ions and their characteristic fragment ions provides highly specific information for identification and quantification.

LC-MS/MS is particularly valuable for the trace analysis of SANS in complex matrices such as environmental samples (water, soil) or biological samples, where its concentration may be very low. The selectivity of MS/MS allows for the detection and quantification of SANS even in the presence of numerous other compounds. Furthermore, LC-MS/MS can be applied to metabolite profiling, which involves identifying and quantifying metabolites or degradation products of SANS that may form in the environment or biological systems. By analyzing samples over time, the degradation pathways and persistence of SANS can be studied by monitoring the appearance and disappearance of the parent compound and its metabolites based on their unique mass spectra.

GC-MS for Volatile Organic Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique primarily used for the separation and analysis of volatile and semi-volatile organic compounds that can be vaporized without decomposition. In GC-MS, the sample is injected into a gas chromatograph, where components are separated based on their boiling points and interactions with a stationary phase within a heated column. As each component elutes from the GC column, it enters a mass spectrometer for detection and identification based on its mass spectrum.

Given that sodium alkyl naphthalene sulfonate is a salt and a relatively high molecular weight surfactant, it is generally not considered volatile and is therefore not directly amenable to analysis by standard GC-MS without prior derivatization to make it more volatile. lignosulfonate.com However, GC-MS can be useful in the characterization of this compound formulations for analyzing volatile organic impurities or residual solvents present in the product. It could also potentially be used to analyze volatile degradation products of SANS, if such products are formed under certain conditions. The mass spectrum of a compound provides a unique fragmentation pattern that can be compared to spectral libraries for identification. While less directly applicable to the SANS molecule itself compared to LC-MS/MS, GC-MS plays a role in the comprehensive analytical profiling of formulations containing this compound by characterizing the volatile components.

Advanced Sample Preparation Techniques for Complex Matrices

Complex matrices, such as agricultural formulations, environmental water or soil samples, or biological fluids, often contain numerous components that can interfere with the direct analysis of this compound by spectroscopic or chromatographic methods. Advanced sample preparation techniques are crucial for isolating and concentrating the analyte of interest while removing interfering substances. ontosight.ai

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Optimization

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are two widely used techniques for sample preparation. ligninchina.com LLE involves partitioning analytes between two immiscible liquid phases based on their differential solubilities. For extracting an anionic surfactant like SANS from an aqueous matrix, an organic solvent would be used, with the efficiency of extraction depending on the polarity of the solvent and the specific SANS structure. lignosulfonate.com LLE can be labor-intensive and may produce emulsions, making phase separation difficult.

SPE is a chromatographic technique that uses a solid sorbent material to selectively retain the analyte while the matrix components are washed away. ligninchina.com The retained analyte is then eluted with a suitable solvent. ligninchina.com For SANS, which has both hydrophobic (alkyl naphthalene) and hydrophilic (sulfonate) regions, different SPE sorbents can be employed, such as reversed-phase sorbents that interact with the hydrophobic part or ion-exchange sorbents that interact with the anionic sulfonate group. Optimizing SPE or LLE for this compound involves selecting appropriate solvents, sorbents (for SPE), pH, and elution conditions to maximize the recovery of SANS while minimizing the co-extraction of matrix interferences. SPE generally offers better selectivity and can be more easily automated compared to LLE, leading to cleaner extracts and improved analytical sensitivity and accuracy.

Microextraction Techniques for Environmental Samples

Microextraction techniques are miniaturized sample preparation methods that require small sample volumes and reduced solvent consumption, making them particularly suitable for environmental samples where sample volume may be limited or in high-throughput analysis. Examples include Solid-Phase Microextraction (SPME) and Liquid-Phase Microextraction (LPME). These techniques involve the partitioning of analytes between a sample matrix and a very small amount of extracting phase (solid coating or liquid solvent).

Table 1: Representative Analytical Techniques and Their Application to this compound (Sodium Alkyl Naphthalene Sulfonate)

Analytical TechniquePrincipleApplication for this compound (SANS)Information Provided
IR SpectroscopyMeasures absorption of IR radiation by molecular vibrations. fishersci.sethegoodscentscompany.comIdentification of functional groups (sulfonate, aromatic ring, alkyl chain). greenagrochem.comlignosulfonate.comfishersci.senih.govQualitative confirmation of SANS structure.
UV-Vis SpectroscopyMeasures absorption/transmission of UV-Vis light by chromophores. nih.govQuantification of SANS concentration based on naphthalene chromophore absorption. greenagrochem.comlignosulfonate.comnih.govnih.govQuantitative analysis in suitable matrices; concentration monitoring.
LC-MS/MSSeparates by LC, identifies/quantifies by MS/MS.Trace analysis, identification, and quantification of SANS in complex matrices; metabolite profiling.High sensitivity and selectivity; structural information from fragmentation.
GC-MSSeparates volatile compounds by GC, identifies by MS.Analysis of volatile impurities or degradation products in this compound formulations.Identification of volatile components; less direct for SANS itself without derivatization.
SPESelective retention on solid sorbent, followed by elution. ligninchina.comIsolation and concentration of SANS from complex matrices (e.g., water, formulations). ligninchina.comSample clean-up, pre-concentration, removal of interferences.
LLEPartitioning between two immiscible liquid phases.Extraction of SANS from aqueous matrices into an organic phase. lignosulfonate.comSample clean-up, extraction.
MicroextractionMiniaturized partitioning between sample and extracting phase.Potential for trace analysis and sample preparation from small-volume environmental samples.Reduced sample/solvent volume, potential for increased sensitivity.

Quality Assurance and Quality Control Protocols for Analytical Research

Ensuring the reliability, accuracy, and reproducibility of analytical data generated during the characterization and quantification of this compound is paramount. This is achieved through the implementation of robust Quality Assurance (QA) and Quality Control (QC) protocols in analytical research laboratories. QA and QC are integral parts of a comprehensive quality management system, often guided by standards such as ISO/IEC 17025 and principles of Good Laboratory Practice (GLP).

Quality Control (QC) refers to the operational techniques and activities performed during the analytical process to monitor and maintain the quality of the results. Key QC practices applicable to the analysis of this compound or formulations containing it include:

Routine Calibration: Regular calibration of analytical instruments (e.g., chromatographs, spectrometers, balances) using certified standards is essential to ensure accurate measurements.

Use of Control Samples: Analyzing known standards, reference materials (RMs), or in-house control samples alongside test samples helps monitor the accuracy and precision of the method over time. Control charts can be used to track the performance of these control samples.

Analysis of Blanks: Running various types of blanks (e.g., reagent blanks, method blanks, sample blanks, trip blanks) is crucial to assess potential contamination from solvents, reagents, or the environment.

Analysis of Spiked Samples: Analyzing samples spiked with a known amount of this compound or its components helps determine the matrix effects and assess the accuracy and recovery of the analytical method in the specific sample matrix.

Duplicate Analysis: Performing replicate analyses of samples (including control samples) provides information on the precision and variability of the method.

Method Blanks: Analyzing a sample that contains all reagents and is subjected to the entire analytical procedure but without the analyte of interest helps identify contamination introduced during sample preparation and analysis.

Matrix Spike and Matrix Spike Duplicates (MS/MSDs): Used to evaluate the accuracy and precision of the analytical system for the specific matrix being tested.

Quality Assurance (QA) is a broader, systematic process that ensures quality-related policies and procedures are consistently followed, providing confidence in the quality of the analytical results. Key QA activities relevant to analytical research on this compound include:

Method Validation: Analytical methods used for the characterization and quantification of this compound must be validated to confirm their suitability for the intended purpose. Validation parameters typically include specificity, sensitivity, accuracy (trueness and precision), linearity, range, limit of detection (LOD), and limit of quantification (LOQ).

Standard Operating Procedures (SOPs): Detailed written SOPs for all analytical methods, equipment operation, sample handling, and data processing are essential for ensuring consistency and reproducibility.

Personnel Training and Qualification: Ensuring that laboratory personnel are adequately educated, trained, and qualified to perform the analytical procedures is a critical component of QA.

Documentation and Record Keeping: Meticulous documentation of all analytical activities, including sample information, method parameters, raw data, results, and QC checks, is necessary for traceability and accountability.

Internal Audits and Management Reviews: Regularly reviewing laboratory operations, quality systems, and analytical data helps identify areas for improvement and ensure compliance with established protocols.

Equipment Maintenance and Calibration: Implementing a schedule for the regular maintenance and calibration of all analytical instrumentation is vital for reliable performance.

By diligently applying these QA and QC protocols, laboratories can ensure the integrity and reliability of the analytical data obtained for this compound, supporting accurate characterization, quantification, and quality assessment of formulations containing this compound.

Theoretical and Computational Chemistry Approaches to Sellogen Dfl Behavior

Molecular Dynamics Simulations of Sellogen DFL at Interfaces

Molecular Dynamics (MD) simulations are a computational technique used to simulate the physical movements of atoms and molecules over time. By solving Newton's laws of motion for each particle, MD simulations can provide dynamic information about a system's behavior. This is particularly useful for studying complex systems like interfaces and self-assembling structures formed by surfactants. frontiersin.orgnih.gov

Applying MD simulations to this compound could involve creating a simulation box containing this compound molecules, water, and potentially other components relevant to its application (e.g., air-water interface, oil-water interface, or solid surfaces). The simulations would track the positions and velocities of all atoms over time, allowing researchers to observe phenomena such as adsorption, diffusion, and aggregation.

Modeling Adsorption Mechanisms and Surface Interactions

Surfactants like this compound are known to adsorb at interfaces, reducing surface or interfacial tension. MD simulations can model this process by simulating the behavior of this compound molecules at different interfaces, such as the interface between water and air, or between water and a hydrophobic surface. By observing how the molecules orient themselves and interact with the interface and surrounding molecules, researchers can gain a detailed understanding of the adsorption mechanism.

Simulations can reveal the preferred orientation of the alkyl naphthalene (B1677914) sulfonate head group and the sodium counterion at the interface, as well as the interactions between the hydrophobic tail and the non-polar phase. This can help elucidate the factors influencing adsorption strength and efficiency, potentially providing data on adsorption free energies or kinetics, although specific data for this compound from published computational studies were not found in the search results.

Simulation of Micelle Formation and Dynamics

Above a certain concentration, surfactants in solution can self-assemble into micelles. MD simulations can be used to simulate the process of micelle formation and study the structure and dynamics of the resulting aggregates. google.com Simulating this compound micelle formation would involve setting up a system with a concentration of this compound above its critical micelle concentration (CMC) in water.

The simulations could show how the individual this compound molecules aggregate, with the hydrophobic alkyl naphthalene tails clustering together in the interior and the hydrophilic sulfonate head groups facing the surrounding water. google.com MD simulations can provide details on micelle size distribution, shape, internal structure, and the dynamics of monomer exchange between the micelle and the bulk solution. While the search results discuss MD simulations for studying molecular aggregation and dynamics in general frontiersin.orgnih.govrsc.orgnih.govmdpi.com, specific simulation data for this compound micelles were not found.

Quantum Chemical Calculations for Understanding Reactivity and Stability

Quantum chemical calculations, based on the principles of quantum mechanics, provide a deeper understanding of the electronic structure of molecules. wikipedia.orguclouvain.bethequantuminsider.comwikipedia.org These calculations can be used to investigate the reactivity, stability, and spectroscopic properties of individual molecules or small clusters of molecules. wikipedia.orguclouvain.be For this compound, quantum chemistry can offer insights into the electronic distribution within the molecule, the strength of its chemical bonds, and its potential reaction pathways.

Methods like Density Functional Theory (DFT) are commonly used in quantum chemistry to calculate properties such as molecular geometry, vibrational frequencies, and reaction energies. wikipedia.orgnih.gov

Electronic Structure Analysis and Prediction of Reaction Pathways

Electronic structure analysis using quantum chemistry can reveal the distribution of electron density within the this compound molecule. This information is crucial for understanding where the molecule is likely to be attacked by electrophiles or nucleophiles, thus predicting potential reaction sites. Calculations can determine atomic charges, molecular orbitals, and electrostatic potentials.

Furthermore, quantum chemical methods can be used to map out the potential energy surface for chemical reactions involving this compound. By identifying transition states and calculating activation energies, researchers can predict feasible reaction pathways and estimate reaction rates. wikipedia.org This could be applied to study the degradation pathways of this compound, for example, under various environmental conditions. While the search results highlight the use of quantum chemistry for understanding electronic behavior and predicting reactivity wikipedia.orguclouvain.bethequantuminsider.com, specific applications to this compound were not found.

Energetic Landscape of Degradation Processes

Understanding the degradation of this compound is important for assessing its environmental fate and persistence. Quantum chemical calculations can contribute to this by providing insights into the energetic landscape of possible degradation processes. This involves calculating the energy changes associated with different bond breaking or formation events.

For instance, calculations could investigate the energy required to cleave the sulfonate group from the naphthalene ring or to break down the alkyl chain. By comparing the activation energies of different pathways, researchers can determine the most likely routes for degradation under specific conditions (e.g., hydrolysis, oxidation, or biodegradation). wikipedia.org This computational approach can complement experimental studies by providing a molecular-level understanding of the stability and degradation mechanisms of this compound. The search results discuss quantum chemistry's role in studying chemical kinetics and reaction pathways wikipedia.org, but no specific data on this compound degradation energetics were found.

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) Modeling

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) are modeling techniques that aim to correlate the structural properties of molecules with their biological activities (QSAR) or physicochemical properties (QSPR). nih.govwiley.commdpi.comschrodinger.comresearchgate.net These methods involve calculating numerical descriptors that represent different aspects of a molecule's structure and then building statistical models that relate these descriptors to observed activities or properties. wiley.comresearchgate.net

For this compound and related sodium alkyl naphthalene sulfonates, QSAR and QSPR modeling could be used to predict various properties relevant to their applications, such as surface tension reduction efficiency, critical micelle concentration, solubility, or partitioning behavior. nih.gov

Developing QSAR/QSPR models for this compound would typically involve:

Gathering experimental data for this compound and a series of structurally related sodium alkyl naphthalene sulfonates for the property or activity of interest.

Calculating a diverse set of molecular descriptors for each compound. wiley.comresearchgate.net These descriptors can include constitutional, topological, electronic, and quantum-chemically derived parameters. nih.govresearchgate.net

Using statistical methods (e.g., multiple linear regression, partial least squares, or machine learning algorithms) to build a model that relates the descriptors to the experimental data. mdpi.comschrodinger.comresearchgate.net

Predictive Models for Surfactant Efficacy and Environmental Fate Parameters

Predictive models rooted in theoretical and computational chemistry can be employed to estimate key parameters related to the efficacy and environmental behavior of surfactants like sodium alkyl naphthalene sulfonates. Surfactant efficacy is often characterized by properties such as critical micelle concentration (CMC), surface tension reduction, and emulsification or dispersion capabilities. Computational methods, including molecular dynamics simulations and quantum mechanical calculations, can provide insights into the aggregation behavior of surfactant molecules in solution, their interaction with interfaces, and the factors influencing micelle formation and stability. For instance, the balance between the hydrophobic alkyl naphthalene backbone and the hydrophilic sulfonate group dictates the amphiphilic nature of these compounds, which is fundamental to their surfactant activity. Predictive models, such as Quantitative Structure-Activity Relationships (QSAR), can correlate structural features of different alkyl naphthalene sulfonates with their observed surfactant properties, allowing for the prediction of efficacy for novel or untested structures.

Furthermore, computational approaches are vital for assessing the environmental fate of chemical substances. Parameters such as biodegradation rates, persistence, mobility, and distribution across different environmental compartments (water, soil, air, sediment) can be estimated using predictive models. Fugacity models, for example, can simulate the partitioning and movement of a chemical in a multimedia environment based on its physicochemical properties. For naphthalene sulfonic acids and salts, including alkylated versions, models have been used to inform their environmental assessment, considering factors like their surfactant properties and potential for persistence and bioaccumulation. While specific computational studies on the environmental fate of this compound were not found in the immediate search, the principles applied to other naphthalene sulfonic acid derivatives are directly relevant. The presence of the stable naphthalene ring system and the sulfonate group, along with the variable alkyl chain, influences the compound's susceptibility to degradation and its partitioning behavior in the environment.

Development of In Silico Tools for Compound Design

The development of in silico tools plays a significant role in the rational design of chemical compounds with desired properties, including surfactants. labr.cc For sodium alkyl naphthalene sulfonates, in silico tools can aid in designing molecules with optimized surfactant performance for specific applications or with improved environmental profiles. By using computational modeling, researchers can explore the effect of varying the alkyl chain length, the position of the sulfonate group, and the degree of alkylation on the compound's physicochemical properties and predicted behavior.

In silico design approaches can involve:

Structure Generation: Algorithms can generate potential new molecular structures based on desired property constraints.

Property Prediction: Predictive models (as discussed in 6.3.1) can then estimate the surfactant efficacy and environmental fate parameters for these generated structures. labr.cc

Scoring and Ranking: Candidate molecules can be scored and ranked based on how well their predicted properties meet the design objectives.

Virtual Screening: Large libraries of potential structures can be virtually screened to identify promising candidates for synthesis and experimental testing.

Emerging Research Areas and Future Academic Trajectories for Sellogen Dfl

Novel Applications in Sustainable Chemical Technologies and Processes

The unique surfactant properties of Sellogen DFL make it a candidate for investigation in sustainable chemical processes, where the manipulation of interfacial properties is crucial.

The push towards green chemistry has spurred research into alternatives for conventional volatile organic solvents. researchgate.net An important area of this research is the use of surfactants to create structured fluids, such as microemulsions, with green solvents like ionic liquids or supercritical CO2. researchgate.net Future academic studies could investigate the phase behavior of this compound in combination with various green solvents. Such research would aim to characterize the resulting micro- and nano-structures and evaluate their potential as novel reaction media or extraction systems.

Furthermore, the principles of sustainability encourage the use of renewable feedstocks. omnitechintl.com Academic research could explore the synthesis of this compound analogues from bio-based starting materials, such as lignin (B12514952) or other plant-derived aromatics, moving away from petroleum-based sources. rsc.orgresearchgate.net This would involve developing and optimizing new synthetic routes and evaluating the performance of these bio-based surfactants in comparison to the petroleum-derived this compound. acs.org

Table 1: Potential Research Topics for this compound in Green and Bio-based Formulations

Research Area Specific Focus Potential Academic Contribution
Green Solvents Phase behavior of this compound in ionic liquids and supercritical fluids. Development of novel, sustainable reaction and separation media.
Bio-based Formulations Synthesis of this compound analogues from renewable feedstocks (e.g., lignin, furfural). rsc.org Reduction of reliance on petrochemicals in surfactant production.

The self-assembly of surfactants into micelles and other ordered structures is a powerful tool in the bottom-up synthesis of nanomaterials. ijcmas.comresearchgate.net Surfactants can act as templates or structure-directing agents, enabling control over the size, shape, and morphology of nanoparticles and mesoporous materials. acs.orgrsc.org A significant academic trajectory for this compound would be to explore its use in this capacity.

Research could focus on how the concentration and structure of this compound influence the crystallization and growth of various inorganic nanoparticles, such as metal oxides or quantum dots. ijcmas.com The aromatic nature of the naphthalene (B1677914) group in this compound might offer unique pi-stacking interactions that could be exploited in the directed assembly of specific materials.

Furthermore, this compound could be investigated as a surface modifying agent to functionalize advanced materials. By adsorbing onto the surface of a material, it can alter its surface properties, for instance, improving its dispersibility in a given medium or creating active sites for further reactions. researchgate.net

Table 2: Hypothetical Applications of this compound in Advanced Materials Synthesis

Material Type Potential Role of this compound Research Objective
Metal Nanoparticles Structure-directing agent in micellar synthesis. ijcmas.com To control particle size and shape for catalytic or optical applications.
Mesoporous Silica Template for pore formation. nih.gov To create materials with high surface area for adsorption or catalysis.

Interdisciplinary Research Collaborations and Knowledge Transfer Initiatives

The exploration of this compound's potential in these emerging areas would necessitate interdisciplinary collaboration. columbia.edu Chemists, materials scientists, and chemical engineers would need to work together to synthesize, characterize, and test this compound in these new contexts. Knowledge transfer from academia to industry, and vice versa, would also be crucial for identifying promising research directions and overcoming technical challenges. Academic research programs could be established to foster these collaborations, focusing on fundamental studies of the interfacial behavior of this compound and its interactions with different materials and solvent systems. columbia.edu

Unaddressed Questions and Methodological Challenges in this compound Research

Despite the potential, there are several unaddressed questions and methodological challenges that would need to be tackled in future academic research on this compound. A key challenge in surfactant science is the prediction of the behavior of surfactant mixtures and their interactions with other components in a formulation. researchgate.net

Key research questions include:

How does the specific molecular architecture of this compound (the alkyl chain length and substitution pattern on the naphthalene ring) influence its self-assembly in different green solvents?

What are the precise mechanisms by which this compound directs the growth of specific crystal faces in nanomaterial synthesis? rsc.org

How does the presence of impurities or co-solutes affect the performance of this compound in these advanced applications?

Methodologically, the characterization of dynamic interfacial processes and the structure of self-assembled surfactant systems at the nanoscale requires advanced analytical techniques. Future research would need to employ a combination of experimental methods, such as small-angle neutron and X-ray scattering (SANS/SAXS), and computational modeling, like molecular dynamics simulations, to gain a deeper understanding of this compound's behavior. acs.org

Potential for Derivatization and Structural Modification to Enhance Specific Academic Properties

The chemical structure of this compound is amenable to modification, which opens up a vast field for academic exploration. nih.gov By altering the length and branching of the alkyl chain, or by introducing additional functional groups onto the naphthalene ring, it may be possible to fine-tune the properties of the surfactant for specific academic purposes. pnas.org

For example, introducing polymerizable groups could allow this compound to be incorporated into polymer matrices, creating functionalized materials with tailored surface properties. preprints.org Alternatively, the introduction of specific binding sites could lead to surfactants that selectively interact with certain metal ions or organic molecules, which could be of interest in sensing or separation applications.

Table 3: Potential Structural Modifications of this compound for Academic Research

Modification Target Property Enhancement Potential Research Application
Varying alkyl chain length Tune hydrophobicity and critical micelle concentration (CMC). Optimization for specific solvent systems or material interfaces.
Introducing fluoroalkyl chains Enhance surface activity and stability in harsh environments. Creation of super-hydrophobic or oleophobic surfaces.

Role of this compound in Circular Economy Principles within Chemical Research

The principles of a circular economy, which emphasize waste reduction, reuse, and recycling, are becoming increasingly important in chemical research. researchgate.netmdpi.com Academic research on this compound can align with these principles in several ways. Studies on its biodegradability would be crucial to understand its environmental fate and to design more environmentally benign alternatives.

Q & A

Basic Research Questions

What foundational principles should guide the formulation of research questions in a DFL study?

  • Methodological Answer :
    A DFL research question must be focused (narrow in scope to ensure achievable goals), clear (explicitly define objectives for reproducibility), relevant (address gaps in the field), and complex (require multi-layered analysis rather than simplistic answers) . For example, in educational DFL, initial questions should orient the research problem within its context, such as: "What factors influence learning outcomes in collaborative DFL settings?" . Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate rigor and alignment with project goals .

How can researchers design collaborative studies in DFL frameworks while ensuring methodological rigor?

  • Methodological Answer :
    Collaborative DFL studies (e.g., educational or decentralized AI) require participatory design involving practitioners and researchers. Key steps include:
  • Problem Identification : Jointly define the research focus with stakeholders, e.g., "How do decentralized topologies impact model convergence in federated learning?" .
  • Data Collection : Use validated, domain-specific tools like the DFL Questionnaire (DFLQ) , which incorporates proxies for expertise, self-efficacy, and training (Table 1 in ).
  • Iterative Refinement : Pilot-test instruments with participants to identify ambiguities and ensure functionality .

What are the ethical considerations when handling sensitive data in Decentralized Federated Learning (DFL)?

  • Methodological Answer :
    DFL architectures minimize centralized data storage but still require:
  • Anonymization Protocols : Strip metadata from decentralized datasets to prevent re-identification .
  • Informed Consent : Clearly explain data usage in lay terms, especially in cross-disciplinary studies (e.g., digital financial literacy surveys) .
  • Compliance : Align with institutional review boards (IRBs) and funding requirements, such as the DFG’s checklist for research data management .

Advanced Research Questions

How can contradictions in decentralized data sources be systematically analyzed within DFL architectures?

  • Methodological Answer :
    Address data heterogeneity in DFL through:
  • Contradiction Detection : Apply statistical tests (e.g., ANOVA) to identify significant variances across nodes. For example, in federated learning, compare local model updates to flag outliers .
  • Qualitative Triangulation : Cross-validate findings with practitioner insights in educational DFL (e.g., discrepancies between theoretical frameworks and classroom observations) .
  • Bias Mitigation : Use reweighting algorithms to adjust for skewed data distributions, ensuring global model fairness .

What strategies optimize model aggregation in DFL to balance accuracy and computational efficiency?

  • Methodological Answer :
    Optimize aggregation by:
  • Topology Design : Compare peer-to-peer vs. hybrid architectures (Table 2 in ). Peer-to-peer reduces latency but increases communication overhead.
  • Adaptive Thresholds : Implement dynamic KPI thresholds (e.g., validation accuracy >85% before aggregation) to minimize redundant updates .
  • Benchmarking : Use frameworks like TransDFL (Table 1 in ) to evaluate performance against baselines like CFL (Centralized Federated Learning).

How can interdisciplinary DFL studies (e.g., digital finance and education) reconcile differing theoretical assumptions?

  • Methodological Answer :
  • Theoretical Alignment : Map core concepts across disciplines. For instance, in digital financial literacy (DFL), link "self-efficacy" metrics from education DFL to financial decision-making frameworks .
  • Unified KPIs : Develop cross-domain indicators, such as "engagement scores" for educational DFL and "transaction success rates" for financial DFL .
  • Mixed-Methods Analysis : Combine quantitative path analysis (e.g., male vs. female DFL impact coefficients: 0.384 vs. 0.454 ) with qualitative interviews to contextualize disparities.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.